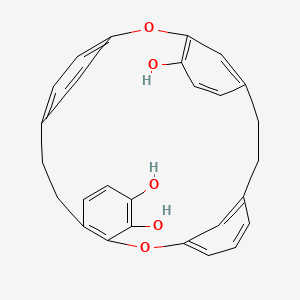
marchantin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
marchantin H is a natural product found in Plagiochasma intermedium, Marchantia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Biological Activities
Marchantin H is structurally related to other compounds found in liverworts, notably marchantin A. While marchantin A has been extensively studied for its antibacterial and anticancer properties, research on this compound is emerging, highlighting its unique characteristics and potential benefits.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogenic microorganisms. A study demonstrated its effectiveness against gram-positive bacteria, suggesting a mechanism that may involve disrupting bacterial cell walls or interfering with metabolic processes. This antimicrobial action positions this compound as a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties similar to those observed with marchantin A. In vitro tests have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds derived from M. polymorpha, including this compound, can induce apoptosis in breast cancer cells, making it a subject of interest for cancer research.
Applications in Biotechnology
The unique properties of this compound also extend to biotechnological applications:
Plant-Microbe Interactions
Marchantia polymorpha serves as a model organism for studying plant-microbe interactions. The production of this compound and other metabolites can influence these interactions, potentially enhancing plant defenses against pathogens. Understanding these dynamics can lead to advancements in agricultural practices, particularly in developing disease-resistant crops.
Genetic Studies
Due to its simple genome and ease of transformation, M. polymorpha is utilized in genetic studies to explore metabolic pathways related to secondary metabolite production, including marchantins. These studies can provide insights into the biosynthesis of valuable compounds and help optimize their production through genetic engineering techniques.
Data Table: Comparative Analysis of Marchantins
| Compound | Antimicrobial Activity | Anticancer Activity | Source |
|---|---|---|---|
| Marchantin A | Yes | Yes | Marchantia polymorpha |
| This compound | Yes | Potentially | Marchantia polymorpha |
Case Study 1: Antimicrobial Efficacy
A study conducted by Ivković et al. (2021) investigated the antimicrobial efficacy of various compounds from M. polymorpha, including this compound. The results indicated significant inhibition of gram-positive bacteria, suggesting potential applications in developing natural antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro experiments have shown that extracts containing this compound can induce apoptosis in breast cancer cell lines, such as MCF-7 and T47D. These findings indicate that further research into this compound could lead to novel anticancer therapies .
Future Perspectives
The ongoing exploration of this compound's properties holds promise for various applications:
- Pharmaceutical Development : Continued research into its antimicrobial and anticancer properties could lead to the development of new drugs.
- Agricultural Biotechnology : Understanding its role in plant defenses may enhance crop resilience against diseases.
- Genomic Research : Leveraging M. polymorpha as a model organism can provide insights into metabolic pathways that could be manipulated for increased yield of beneficial compounds.
Propiedades
Fórmula molecular |
C28H24O5 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),17,19,24,27-dodecaene-4,17,18-triol |
InChI |
InChI=1S/C28H24O5/c29-24-14-9-20-5-4-19-2-1-3-23(16-19)33-28-21(11-15-25(30)27(28)31)10-6-18-7-12-22(13-8-18)32-26(24)17-20/h1-3,7-9,11-17,29-31H,4-6,10H2 |
Clave InChI |
BVVNNKLMNVFVGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C(C=C2)O)O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Sinónimos |
marchantin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















